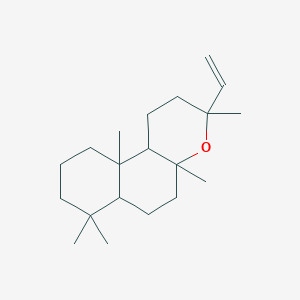

Manoyl oxide

Description

Properties

CAS No. |

19123-29-6 |

|---|---|

Molecular Formula |

C20H34O |

Molecular Weight |

290.5 g/mol |

IUPAC Name |

3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene |

InChI |

InChI=1S/C20H34O/c1-7-18(4)13-9-16-19(5)12-8-11-17(2,3)15(19)10-14-20(16,6)21-18/h7,15-16H,1,8-14H2,2-6H3 |

InChI Key |

IGGWKHQYMAJOHK-UHFFFAOYSA-N |

SMILES |

CC1(CCCC2(C1CCC3(C2CCC(O3)(C)C=C)C)C)C |

Canonical SMILES |

CC1(CCCC2(C1CCC3(C2CCC(O3)(C)C=C)C)C)C |

Synonyms |

3-Ethenyldodecahydro-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran |

Origin of Product |

United States |

Foundational & Exploratory

Manoyl Oxide: A Foundational Research Guide for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Manoyl oxide is a naturally occurring labdane-type diterpenoid that has garnered significant interest in the scientific community. It exists as several isomers, with (13R)-manoyl oxide being a key biosynthetic precursor to the pharmacologically important compound, forskolin (B1673556).[1][2][3][4] This guide provides a comprehensive overview of the foundational research on this compound, covering its biosynthesis, chemical synthesis, spectroscopic characterization, and biological activities. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Physicochemical Properties

This compound and its isomers are bicyclic diterpenoids characterized by a decalene (B14655446) core and a substituted pyran ring. The physicochemical properties of the most common isomers are summarized below.

| Property | (13R)-Manoyl Oxide | 13-epi-Manoyl Oxide | Reference |

| Molecular Formula | C₂₀H₃₄O | C₂₀H₃₄O | [5] |

| Molecular Weight | 290.49 g/mol | 290.49 g/mol | [5] |

| Boiling Point | 338.00 to 339.00 °C @ 760.00 mm Hg | Not available | [6] |

| Flash Point | 155.00 °C | Not available | [6] |

| logP (o/w) | 5.9 (est.) | 5.9 (est.) | [7] |

Synthesis and Production

Biosynthesis of (13R)-Manoyl Oxide

(13R)-Manoyl oxide is the established biosynthetic precursor to forskolin in the plant Coleus forskohlii. The biosynthesis is a two-step enzymatic process localized in the root cork cells.[1][2][3][4] Geranylgeranyl diphosphate (B83284) (GGPP) is first cyclized by the class II diterpene synthase, CfTPS2, to form (+)-copalyl-8-ol diphosphate (CPP-OH). Subsequently, the class I diterpene synthase, CfTPS3, catalyzes the conversion of CPP-OH into (13R)-manoyl oxide.[8]

Microbial Synthesis of (13R)-Manoyl Oxide in E. coli

The heterologous production of enantiomerically pure (13R)-manoyl oxide has been successfully achieved in Escherichia coli. This has been accomplished by co-expressing the genes for the C. forskohlii enzymes CfTPS2 and CfTPS3, along with genes to enhance the supply of the precursor GGPP.[9][10] Process optimization has led to yields of up to 10 mg/L in shake flask cultures.[9][10]

Chemical Synthesis of 13-epi-Manoyl Oxide

A selective one-step synthesis of 13-epi-manoyl oxide has been developed based on the low-temperature superacidic cyclization of sclareol (B1681606).[7][9][11][12] By carefully tuning the reaction conditions, a 9:1 ratio of 13-epi-manoyl oxide to its epimer can be achieved.[9]

Table 1: Optimization of Reaction Conditions for Selective Synthesis of 13-epi-Manoyl Oxide [9][11]

| Entry | Procedure | Reaction Temp. (°C) | FSO₃H (mol equiv.) | 13-epi-Manoyl Oxide (%) | This compound (%) |

| 1 | 1 | -78 | 5 | 49 | 43 |

| 2 | 2 | -78 | 5 | 50 | 41 |

| 3 | 1 | -95 | 3 | 82 | 9 |

| 4 | 1 | -105 | 3 | 93 | 7 |

digraph "Chemical Synthesis Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Chemical Synthesis of 13-epi-Manoyl Oxide", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];"Sclareol" [label="(-)-Sclareol in\nDCM-iPrNO₂"]; "Reaction" [label="Low-Temperature\nSuperacidic Cyclization\n(FSO₃H, -105°C)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Quench" [label="Quench with\n30% NaOH(aq)"]; "Workup" [label="Extraction and\nPurification"]; "Product" [label="13-epi-Manoyl Oxide", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Sclareol" -> "Reaction"; "Reaction" -> "Quench"; "Quench" -> "Workup"; "Workup" -> "Product"; }

Spectroscopic Characterization

The structural elucidation of this compound isomers relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

NMR Spectroscopy

The complete ¹H and ¹³C NMR assignments for (13R)-manoyl oxide and 13-epi-manoyl oxide in CDCl₃ are crucial for their unambiguous identification.

Table 2: ¹³C and ¹H NMR Spectroscopic Data for (13R)-Manoyl Oxide in CDCl₃ [10][11]

| Position | ¹³C (δ, ppm) | ¹H (δ, ppm) |

| 1 | 39.12 | 1.01 (m), 1.68 (m) |

| 2 | 18.62 | 1.52 (m) |

| 3 | 42.23 | 1.25 (m) |

| 4 | 33.32 | - |

| 5 | 55.80 | 0.86 (dd, J=11.6, 2.0 Hz) |

| 6 | 20.32 | 1.48 (m) |

| 7 | 37.04 | 1.88 (m), 1.58 (m) |

| 8 | 74.01 | - |

| 9 | 57.01 | 1.29 (m) |

| 10 | 38.62 | - |

| 11 | 17.51 | 1.51 (m) |

| 12 | 36.31 | 1.71 (m), 1.41 (m) |

| 13 | 73.12 | - |

| 14 | 147.93 | 5.88 (dd, J=17.4, 10.7 Hz) |

| 15 | 110.51 | 4.90 (dd, J=10.7, 1.3 Hz), 5.12 (dd, J=17.4, 1.3 Hz) |

| 16 | 24.81 | 1.26 (s) |

| 17 | 21.31 | 0.85 (s) |

| 18 | 33.32 | 0.78 (s) |

| 19 | 15.61 | 0.80 (s) |

| 20 | 28.51 | 1.12 (s) |

Table 3: ¹³C and ¹H NMR Spectroscopic Data for 13-epi-Manoyl Oxide in CDCl₃ [9][11]

| Position | ¹³C (δ, ppm) | ¹H (δ, ppm) |

| 1 | 39.0 | 1.05 (m), 1.70 (m) |

| 2 | 18.5 | 1.55 (m) |

| 3 | 42.1 | 1.28 (m) |

| 4 | 33.2 | - |

| 5 | 55.7 | 0.88 (dd, J=11.5, 2.1 Hz) |

| 6 | 20.2 | 1.50 (m) |

| 7 | 36.9 | 1.90 (m), 1.60 (m) |

| 8 | 73.9 | - |

| 9 | 56.9 | 1.32 (m) |

| 10 | 38.5 | - |

| 11 | 17.4 | 1.53 (m) |

| 12 | 36.2 | 1.73 (m), 1.43 (m) |

| 13 | 72.9 | - |

| 14 | 148.1 | 5.90 (dd, J=17.5, 10.8 Hz) |

| 15 | 110.3 | 4.92 (dd, J=10.8, 1.2 Hz), 5.14 (dd, J=17.5, 1.2 Hz) |

| 16 | 24.7 | 1.28 (s) |

| 17 | 21.2 | 0.87 (s) |

| 18 | 33.2 | 0.80 (s) |

| 19 | 15.5 | 0.82 (s) |

| 20 | 28.4 | 1.14 (s) |

Biological Activities

While research into the direct biological activities of this compound is ongoing, studies on its derivatives have shown promising cytotoxic and antimicrobial properties. It is important to note that much of the current data is on derivatives of ent-13-epi-manoyl oxide.

Cytotoxic Activity

A thiomidazolide derivative of ent-3-beta-hydroxy-13-epi-manoyl oxide exhibited significant cytotoxic activity against a panel of human leukemic cell lines, inducing apoptosis in a time- and dose-dependent manner.[12] Further studies are required to determine the cytotoxic potential of the parent this compound isomers against a broader range of cancer cell lines.

Antimicrobial Activity

Derivatives of ent-3-beta-hydroxy-13-epi-manoyl oxide have demonstrated antimicrobial activity.[13][14] For instance, a chloroethyl carbamidic ester derivative showed broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[13] A glycoside derivative also exhibited notable antifungal activity.[13] As with cytotoxicity, more research is needed to establish the minimum inhibitory concentrations (MICs) of the core this compound isomers against a variety of microbial pathogens.

Signaling Pathways

Currently, there is limited research on the direct interaction of this compound with specific cellular signaling pathways. Its primary known role is as an intermediate in the biosynthesis of forskolin.[15] Forskolin is a potent activator of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. The cAMP signaling pathway is a crucial regulator of numerous cellular processes.

Experimental Protocols

Microbial Production and Purification of (13R)-Manoyl Oxide[9][10]

-

Strain and Plasmid Construction:

-

Co-transform E. coli KRX cells with plasmids encoding for GGPP synthase, CfTPS2, and CfTPS3.

-

-

Culture Conditions:

-

Inoculate a single colony into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking.

-

Inoculate 2 mL of PASM-5052 defined medium with 40 µL of the overnight culture in a 10-mL microtiter plate.

-

Grow at 37°C with shaking (300 rpm) to an OD₆₀₀ of 0.3.

-

-

Induction:

-

Induce protein expression by adding rhamnose to a final concentration of 1 mM and IPTG to a final concentration of 0.4 mM.

-

Continue to culture at 16°C for 112 hours with shaking.

-

-

Extraction and Purification:

-

Extract the culture with an equal volume of hexane.

-

Concentrate the hexane extract under reduced pressure.

-

Purify the crude extract by solid-phase extraction using a silica (B1680970) gel column, eluting with a gradient of ethyl acetate (B1210297) in hexane.

-

-

Analysis:

-

Analyze the purified fractions by GC-MS and NMR for identification and quantification.

-

Chemical Synthesis and Purification of 13-epi-Manoyl Oxide[9][11][12]

-

Reaction Setup:

-

Dissolve (-)-sclareol (1 mmol) in 5 mL of a 2:1 mixture of dichloromethane (B109758) (DCM) and 2-nitropropane (B154153) (iPrNO₂).

-

In a separate flask, prepare a solution of fluorosulfonic acid (FSO₃H, 3 mmol) in iPrNO₂ and cool to -105°C using a liquid nitrogen/isopropanol bath.

-

-

Cyclization Reaction:

-

Add the sclareol solution dropwise to the stirred, cooled FSO₃H solution.

-

Stir the reaction mixture at -105°C for 15 minutes.

-

-

Quenching and Workup:

-

Quench the reaction by the addition of 5 mL of 30% aqueous NaOH solution.

-

Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

-

Analysis:

-

Characterize the purified product by ¹H and ¹³C NMR and GC-MS.

-

Extraction of this compound from Coleus forskohlii[16][17][18][19][20]

-

Plant Material Preparation:

-

Dry and pulverize the roots of Coleus forskohlii.

-

-

Extraction:

-

Perform a Soxhlet extraction or maceration of the powdered root material with chloroform (B151607) or toluene (B28343).

-

-

Concentration:

-

Concentrate the extract under reduced pressure to obtain a crude residue.

-

-

Column Chromatography:

-

Subject the crude residue to column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in toluene or hexane.

-

-

Fraction Collection and Analysis:

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Combine fractions containing this compound and concentrate.

-

-

Purification (Optional):

-

Further purify the this compound-containing fractions by recrystallization or preparative HPLC if necessary.

-

-

Analysis:

-

Confirm the identity and purity of the isolated this compound by GC-MS and NMR.

-

Conclusion

This compound, particularly the (13R) isomer, stands as a critical intermediate in the biosynthesis of the valuable pharmaceutical agent forskolin. Research has established reliable methods for its microbial and chemical synthesis, as well as its extraction from natural sources. While the direct biological activities of this compound are still under investigation, its derivatives have shown promising cytotoxic and antimicrobial properties, suggesting that the this compound scaffold is a valuable starting point for the development of new therapeutic agents. This guide provides a solid foundation of the core research on this compound, offering detailed protocols and data to aid researchers in their future explorations of this versatile diterpenoid.

References

- 1. hmdb.ca [hmdb.ca]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound (13R), the biosynthetic precursor of forskolin, is synthesized in specialized root cork cells in Coleus forskohlii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, 596-84-9 [thegoodscentscompany.com]

- 6. rsc.org [rsc.org]

- 7. cjm.ichem.md [cjm.ichem.md]

- 8. This compound (13R), the Biosynthetic Precursor of Forskolin, Is Synthesized in Specialized Root Cork Cells in Coleus forskohlii - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cjm.ichem.md [cjm.ichem.md]

- 10. ONE-STEP SELECTIVE SYNTHESIS OF 13-EPI-MANOYL OXIDE | CJM.ASM.MD [cjm.ichem.md]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. CN103183658A - Method for extracting effective component of coleus forskohlii - Google Patents [patents.google.com]

- 14. Exploring the antimicrobial and antibiofilm potency of four essential oils against selected human pathogens using in vitro and in silico approaches | PLOS One [journals.plos.org]

- 15. repositorio.uam.es [repositorio.uam.es]

The Discovery and Isolation of Manoyl Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manoyl oxide, a labdane (B1241275) diterpene, is a pivotal intermediate in the biosynthesis of pharmacologically significant compounds, most notably forskolin (B1673556). This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the methodologies and data essential for working with this compound. This document details experimental protocols for its extraction and purification from natural sources, summarizes its key physicochemical and spectroscopic properties in structured tables, and visualizes its biosynthetic pathway and a general experimental workflow using Graphviz diagrams. The information compiled herein is intended to serve as a practical resource for the scientific community engaged in natural product chemistry and drug discovery.

Introduction

This compound (C₂₀H₃₄O) is a bicyclic diterpenoid characterized by a labdane skeleton. It exists as several stereoisomers, with (13R)-Manoyl oxide being a significant precursor in the biosynthesis of forskolin, a potent activator of adenylyl cyclase with a wide range of therapeutic applications.[1][2] The discovery of this compound's role in the metabolic pathway of Coleus forskohlii has opened avenues for its microbial synthesis and further investigation into the biological activities of its derivatives.[3][4] This guide focuses on the foundational aspects of this compound research: its initial discovery and the practicalities of its isolation and characterization.

Discovery and Biosynthesis

The discovery of (13R)-Manoyl oxide is intrinsically linked to the elucidation of the forskolin biosynthetic pathway in Coleus forskohlii. Researchers identified (13R)-Manoyl oxide as the primary diterpene backbone and the first dedicated intermediate en route to forskolin.[1][2][5] Its formation is a two-step process catalyzed by diterpene synthases (diTPSs). Geranylgeranyl diphosphate (B83284) (GGPP) is first cyclized by a class II diTPS, CfTPS2, to form copal-8-ol diphosphate. Subsequently, a class I diTPS, CfTPS3, facilitates the second cyclization and the formation of the characteristic ether linkage of (13R)-Manoyl oxide.[1][5] This biosynthetic pathway is localized in the root cork of C. forskohlii, specifically within oil bodies, which appear to function as storage organelles for lipophilic metabolites like this compound and forskolin.[1][2][6]

Isolation from Natural Sources

This compound and its derivatives have been isolated from various plant species, including those from the genera Sideritis, Grindelia, and Coleus.[2][7] The isolation protocol generally involves solvent extraction followed by chromatographic purification.

General Experimental Workflow

The isolation of this compound from plant material typically follows a multi-step process, which is outlined in the workflow diagram below.

Detailed Experimental Protocol (Adapted from the isolation of 2-oxo-13-epi-manoyl oxide from Sideritis perfoliata)

This protocol provides a detailed methodology for the isolation of this compound derivatives, which can be adapted for the isolation of this compound itself.

-

Plant Material and Extraction:

-

Air-dry the aerial parts of the plant material (e.g., 100 g of Sideritis perfoliata).

-

Grind the dried material into a fine powder.

-

Perform exhaustive extraction with a suitable solvent such as ethyl acetate (B1210297) (EtOAc) (3 x 1.0 L).

-

Remove the solvent from the combined extracts in vacuo to yield the crude extract.

-

-

Primary Chromatographic Separation:

-

Subject the crude extract (e.g., 4.0 g) to Sephadex LH-20 column chromatography.

-

Use methanol (B129727) as the mobile phase with a consistent flow rate (e.g., 0.5 ml/min).

-

Monitor the eluted fractions using Thin Layer Chromatography (TLC).

-

-

Secondary Chromatographic Purification:

-

Combine the fractions containing the compound of interest based on TLC analysis.

-

Further purify the combined fractions (e.g., 1.2 g) using silica gel column chromatography.

-

Elute the column with a solvent system of increasing polarity, for instance, a hexane/EtOAc mixture (e.g., 6:4 v/v).

-

-

Crystallization:

-

Combine the fractions containing the purified compound.

-

Remove the solvent to obtain an amorphous powder (e.g., 60 mg of 2-oxo-13-epi-manoyl oxide).

-

Dissolve the solid in a minimal amount of a suitable solvent (e.g., acetone) and allow it to stand at room temperature for slow evaporation.

-

Collect the resulting colorless, block-like crystals.

-

Physicochemical and Spectroscopic Data

The structural elucidation and characterization of this compound are achieved through a combination of spectroscopic techniques and physical measurements.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₄O | [8][9][10] |

| Molecular Weight | 290.48 g/mol | [9][10][11] |

| IUPAC Name | (3R,4aS,6aR,10aR,10bS)-3-ethenyl-3,4a,7,7,10a-pentamethyl-dodecahydro-1H-naphtho[2,1-b]pyran | [8] |

| XLogP3 | 5.9 | [11] |

| Boiling Point (Predicted) | 709.15 K | [12] |

| Enthalpy of Vaporization (Predicted) | 59.02 kJ/mol | [12] |

| Enthalpy of Fusion (Predicted) | 16.18 kJ/mol | [12] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural determination of this compound.

¹³C NMR Chemical Shifts for (13R)-Manoyl Oxide

| Carbon Atom | Chemical Shift (δ) in ppm |

| 1 | 39.1 |

| 2 | 18.4 |

| 3 | 42.1 |

| 4 | 33.3 |

| 5 | 55.5 |

| 6 | 20.6 |

| 7 | 43.1 |

| 8 | 74.9 |

| 9 | 56.4 |

| 10 | 38.9 |

| 11 | 15.6 |

| 12 | 37.1 |

| 13 | 73.1 |

| 14 | 148.1 |

| 15 | 110.3 |

| 16 | 28.1 |

| 17 | 25.0 |

| 18 | 33.3 |

| 19 | 21.5 |

| 20 | 15.9 |

(Data sourced from a study on the microbial synthesis of this compound)

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. In studies on Coleus forskohlii, this compound is detected by GC-MS with an extracted ion chromatogram (EIC) of m/z 275, which corresponds to a key fragment.[6][13]

X-ray Crystallography: The crystal structure of this compound derivatives, such as 2-oxo-13-epi-manoyl oxide, has been determined. These studies reveal a trans junction between the two cyclohexane (B81311) rings and a slightly twisted boat conformation for the tetrahydropyran (B127337) ring.

Biological Activity and Signaling Pathways

While this compound is primarily recognized as a biosynthetic intermediate, the broader class of labdane diterpenes exhibits a wide array of biological activities. These activities suggest potential signaling pathways that this compound or its derivatives could modulate.

Labdane diterpenes have been reported to possess antibacterial, antifungal, anti-inflammatory, and cytotoxic properties. Some studies have shown that they can interfere with apoptosis pathways by affecting the expression of proto-oncogenes like c-myc and bcl-2. Furthermore, certain labdane-type diterpenes have demonstrated cardiovascular effects, including vasorelaxant activity. This is thought to be mediated through the inhibition of CaV1.2 channels and the activation of KCa1.1 channels, as well as modulation of the endothelial NO-cGMP pathway.

Conclusion

This compound stands as a compound of significant interest due to its crucial role as a precursor to valuable bioactive molecules. This guide has provided a detailed overview of its discovery, methods for its isolation from natural sources, and its key analytical data. The experimental protocols and tabulated data are intended to be a valuable resource for researchers in natural product chemistry, synthetic biology, and drug development. Further investigation into the biological activities of this compound and its derivatives may unveil novel therapeutic applications.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Crystal structure and Hirshfeld surface analysis of 2-oxo-13-epi-manoyl oxide isolated from Sideritis perfoliata - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Novel Labdane Diterpenes-Based Synthetic Derivatives: Identification of a Bifunctional Vasodilator That Inhibits CaV1.2 and Stimulates KCa1.1 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. Showing Compound this compound (FDB006376) - FooDB [foodb.ca]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Chemical Properties of Manoyl Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manoyl oxide, a naturally occurring labdane (B1241275) diterpenoid, is a pivotal intermediate in the biosynthesis of various biologically active compounds, most notably the adenylyl cyclase activator, forskolin.[1] Its unique chemical structure and presence in a variety of plant species have made it a subject of interest for researchers in natural product chemistry, pharmacology, and drug discovery. This technical guide provides a comprehensive overview of the fundamental chemical properties of this compound, detailed experimental protocols for its characterization, and insights into its biological significance.

Core Chemical Properties

This compound is a bicyclic diterpene ether. Its chemical identity is defined by the following identifiers and properties.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₀H₃₄O | [1][2][3][4] |

| Molecular Weight | 290.48 g/mol | [1][2][3][4] |

| IUPAC Name | (3R,4aS,6aR,10aR,10bS)-3-ethenyl-3,4a,7,7,10a-pentamethyl-dodecahydro-1H-naphtho[2,1-b]pyran | [4] |

| CAS Number | 596-84-9 | [1][3] |

| Appearance | Varies; can be found in essential oils or as a solid. | |

| Boiling Point | 338.00 to 339.00 °C @ 760.00 mm Hg | [2][3] |

| Flash Point | 154.8 to 155.0 °C | [2][3] |

| Density | 0.941 g/cm³ | [1] |

| Solubility | Soluble in alcohol. Insoluble in water (estimated solubility of 0.04131 mg/L @ 25 °C). | [3][5] |

| logP (o/w) | 6.887 (estimated) | [3] |

| Vapor Pressure | 0.000190 mmHg @ 25.00 °C (estimated) | [3] |

Experimental Protocols

Accurate characterization of this compound relies on a combination of chromatographic and spectroscopic techniques. The following sections detail the methodologies for key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound in complex mixtures such as essential oils.

Methodology:

-

Sample Preparation:

-

For essential oil samples, dilute 1 µL of the oil in 1 mL of a suitable solvent such as hexane (B92381) or methanol.

-

For solid samples, perform a solvent extraction. Weigh approximately 1 g of the homogenized and dried plant material. Add 10 mL of an appropriate organic solvent (e.g., methanol, ethanol). Sonicate for 30 minutes, then centrifuge to pellet the solid material. Collect the supernatant and repeat the extraction twice. Combine the supernatants and evaporate the solvent under a stream of nitrogen. Reconstitute the dried extract in a known volume of solvent.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 6890N or similar, equipped with a mass selective detector.

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Split Ratio: 10:1 or as optimized for sample concentration.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase at 3 °C/min to 250 °C.

-

Hold: Maintain 250 °C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-500.

-

-

Data Analysis: Identification of this compound is achieved by comparing the obtained mass spectrum and retention time with those of a reference standard and by matching the mass spectrum with libraries such as NIST and Wiley.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the unambiguous structural elucidation of this compound. A combination of 1D and 2D NMR experiments is required for complete assignment of proton (¹H) and carbon (¹³C) signals.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Instrumentation and Experiments:

-

Spectrometer: Bruker Avance 400 MHz or higher field instrument.

-

¹H NMR:

-

Acquire a standard 1D proton spectrum to observe the chemical shifts, multiplicities, and integration of all proton signals.

-

-

¹³C NMR:

-

Acquire a proton-decoupled 1D carbon spectrum to determine the number of unique carbon environments.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks and identify adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the stereochemistry of the molecule.

-

-

-

Data Processing and Analysis:

-

Process the raw data (FID) using appropriate software (e.g., TopSpin, Mnova).

-

Reference the spectra to the residual solvent peak (e.g., CDCl₃ at δH 7.26 and δC 77.16).

-

Integrate the ¹H NMR signals and analyze the coupling constants to determine proton multiplicities.

-

Analyze the 2D correlation maps to build up the molecular structure fragment by fragment.

-

Signaling Pathways and Biological Relevance

This compound's significance extends beyond its chemical properties to its role in biological systems.

Biosynthesis of Forskolin

This compound is a critical precursor in the biosynthetic pathway of forskolin, a diterpenoid renowned for its ability to activate adenylyl cyclase and raise intracellular cAMP levels.[1] The pathway originates from geranylgeranyl pyrophosphate (GGPP).

Caption: Biosynthetic pathway of Forskolin from GGPP, with this compound as a key intermediate.

Proposed Antimicrobial Mechanism of Action

While direct studies on the antimicrobial mechanism of this compound are limited, derivatives have shown activity against various microbes.[6] A plausible mechanism, based on the action of other lipophilic terpenes, involves the disruption of the bacterial cell membrane.

Caption: Proposed antimicrobial mechanism of this compound via bacterial membrane disruption.

Proposed Anti-inflammatory Signaling Pathway

The anti-inflammatory properties of many natural products are attributed to their ability to modulate key signaling pathways such as NF-κB and MAPK. It is hypothesized that this compound may exert anti-inflammatory effects through a similar mechanism.

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of NF-κB and MAPK pathways.

Conclusion

This compound is a diterpenoid of significant chemical and biological interest. This guide has provided a detailed overview of its core chemical properties, standardized experimental protocols for its analysis, and insights into its role in biosynthetic pathways and potential pharmacological activities. The information presented herein serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, drug discovery, and pharmacology, facilitating further exploration of this compound and its derivatives for scientific and therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. 4.4. Diterpene product analysis by GC-MS chromatography [bio-protocol.org]

- 3. Analysis of diterpenic compounds by GC-MS/MS: contribution to the identification of main conifer resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Detailed 1 H and 13 C NMR structural assignment of ent-polyalthic acid, a biologically active labdane diterpene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to Manoyl Oxide: A Literature Review

Manoyl oxide, a naturally occurring labdane-type diterpenoid, has garnered significant attention within the scientific community for its diverse biological activities and its crucial role as a biosynthetic intermediate for other medically important compounds. This technical guide provides a comprehensive review of the existing literature on this compound, catering to researchers, scientists, and drug development professionals. It delves into its chemical and physical properties, multifaceted biological activities, biosynthetic pathways, and detailed experimental protocols.

Chemical and Physical Properties

This compound is a tricyclic diterpenoid with the chemical formula C20H34O.[1][2] It exists as different stereoisomers, with (13R)-manoyl oxide and 13-epi-manoyl oxide being commonly studied.[2][3][4] The compound is practically insoluble in water and is characterized as an extremely weak basic compound.[2] A summary of its chemical and physical properties is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C20H34O | [1][2] |

| Molecular Weight | 290.48 g/mol | [1] |

| CAS Number | 596-84-9 | [1] |

| Relative Density | 0.941 g/cm³ | [1] |

| Water Solubility | 0.00014 g/L (Predicted) | [2] |

| logP (Octanol/Water) | 5.39 - 5.743 (Predicted) | [2][3] |

| Melting Point (Tfus) | 459.07 K (Predicted for epi-13-Manoyl oxide) | [3] |

| Boiling Point (Tboil) | 709.15 K (Predicted for epi-13-Manoyl oxide) | [3] |

| IUPAC Name | (3R,4aS,6aR,10aR,10bS)-3-ethenyl-3,4a,7,7,10a-pentamethyl-dodecahydro-1H-naphtho[2,1-b]pyran | [2] |

Biological Activities

This compound and its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Anticancer Activity

Several studies have highlighted the cytotoxic potential of this compound and its derivatives against various cancer cell lines. 13-epi-manoyl oxide, isolated from Salvia macrosiphon, exhibited significant cytotoxicity against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and MDA-MB-231 (breast adenocarcinoma) cell lines.[4] Notably, it showed higher efficacy against MCF-7 cells than the conventional anticancer drug etoposide.[4] Another study reported an IC50 of 50 µM for this compound against the MCF-7 cell line.[5][6] A semi-synthetic thiomidazolide derivative of ent-3-beta-hydroxy-13-epi-manoyl oxide was found to be cytotoxic against 13 different human leukemic cell lines, inducing apoptosis.[7]

| Compound/Isomer | Cell Line | IC50 (µM) | Reference(s) |

| 13-epi-manoyl oxide | A549 | 19.37 | [4] |

| 13-epi-manoyl oxide | MCF-7 | 15.79 | [4] |

| 13-epi-manoyl oxide | MDA-MB-231 | 22.24 | [4] |

| This compound | MCF-7 | 50 | [5][6] |

Anti-inflammatory Activity

This compound and its derivatives have been shown to possess anti-inflammatory properties. Two diterpenoids derived from Sideritis javalambrensis, including an acetoxy derivative of this compound, were found to inhibit the generation of thromboxane (B8750289) B2 and leukotriene B4 by rat peritoneal leukocytes.[8] These compounds were also observed to inhibit prostaglandin (B15479496) E2 generation in cultured mouse peritoneal macrophages.[9] Furthermore, essential oils containing this compound as a major component have demonstrated anti-inflammatory effects by suppressing the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-activated macrophages.[10][11]

Antimicrobial Activity

Derivatives of this compound have shown promising antimicrobial activity. A study on hemisynthetic derivatives of ent-3-β-hydroxy-13-epi-manoyl oxide reported that a chloroethyl carbamidic ester derivative exhibited the strongest antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[12][13] The study also noted that a glycoside derivative showed interesting activity against the tested fungi.[12] 13-epi-manoyl oxide itself has been described as having cytotoxic, antibacterial, and antifungal activities.[14]

Biosynthesis of (13R)-Manoyl Oxide

(13R)-Manoyl oxide is a key precursor in the biosynthesis of forskolin (B1673556), a pharmacologically significant labdane (B1241275) diterpenoid.[15][16] Its biosynthesis starts from geranylgeranyl diphosphate (B83284) (GGPP), which is produced through the methylerythritol 4-phosphate (MEP) pathway in plants.[15] The formation of (13R)-manoyl oxide from GGPP is a two-step process catalyzed by two distinct classes of diterpene synthases (diTPSs).[15][17] In Coleus forskohlii, the diTPS CfTPS2 first converts GGPP to the intermediate copal-8-ol diphosphate, which is then converted to (13R)-manoyl oxide by CfTPS3.[15][17]

Biosynthesis of (13R)-Manoyl Oxide from GGPP.

Microbial Synthesis

The biotechnological production of this compound has been successfully achieved in microbial hosts like Escherichia coli and yeast.[18][19] This approach offers a sustainable alternative to extraction from plant sources. In E. coli, the synthesis of (13R)-manoyl oxide was accomplished by introducing the genes for the enzymes from the mevalonate (B85504) (MEV) pathway to produce the precursor IPP, a GGPP synthase, and the diterpene synthases CfTPS2 and CfTPS3 from C. forskohlii.[18][20] Through optimization of culture conditions, a yield of 10 mg/L of enantiomerically pure (13R)-manoyl oxide was achieved.[18][20]

Workflow for microbial synthesis of this compound in E. coli.

Experimental Protocols

Isolation and Purification from Natural Sources (Salvia macrosiphon)

The following is a generalized protocol for the isolation of 13-epi-manoyl oxide from the aerial parts of Salvia macrosiphon, based on the description by Ebrahimi et al. (2021).[4]

-

Extraction: The dried and powdered aerial parts of the plant are extracted with a hydroalcoholic solution.

-

Fractionation: The resulting extract is fractionated using solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate. The n-hexane fraction is typically enriched with diterpenes like this compound.

-

Column Chromatography: The n-hexane fraction is subjected to silica (B1680970) gel column chromatography. The column is eluted with a gradient of solvents, for example, a mixture of petroleum ether and dichloromethane, with increasing polarity.

-

Further Purification: Fractions containing the compound of interest are further purified. This may involve recrystallization or additional chromatographic steps like preparative thin-layer chromatography (prep. TLC) using a suitable solvent system (e.g., chloroform-acetone).

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4]

General workflow for the isolation of this compound.

Microbial Production and Purification

This protocol is based on the method described by Nielsen et al. (2014) for the production and purification of (13R)-manoyl oxide from engineered E. coli.[18]

-

Cultivation and Induction: Engineered E. coli are grown in a suitable medium. Protein expression and subsequent this compound production are induced at a specific optical density.

-

Extraction: The bacterial culture is extracted with an organic solvent such as hexane (B92381). An internal standard may be added for quantification.

-

Concentration: The hexane extract is concentrated using a rotary evaporator.

-

Solid-Phase Extraction (SPE): The concentrated sample is purified using a solid-phase extraction column (e.g., Florisil) to remove impurities. The column is first washed with hexane, and the purified this compound is then eluted with a suitable solvent like deuterated chloroform for direct analysis.

-

Analysis: The purity and structure of the produced this compound are confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and NMR.[18]

Antimicrobial Activity Assay (Disk Diffusion Method)

The antimicrobial activity of this compound derivatives can be assessed using the disk diffusion method as described by Kalpoutzakis et al. (2001).[13]

-

Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared.

-

Inoculation of Agar (B569324) Plates: The surface of an appropriate agar medium is uniformly inoculated with the microbial suspension.

-

Application of Disks: Sterile paper disks are impregnated with a known concentration of the test compound (this compound derivative) and placed on the inoculated agar surface.

-

Incubation: The plates are incubated under suitable conditions for microbial growth.

-

Measurement of Inhibition Zones: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the disk where microbial growth is inhibited).

Spectroscopic Data

The structural elucidation of this compound and its derivatives heavily relies on NMR spectroscopy. The following table summarizes the reported 1H and 13C NMR data for 13-epi-manoyl oxide.

| Position | 1H NMR (δ, ppm, J in Hz) | 13C NMR (δ, ppm) |

| 14 | 5.92 (1H, dd, J= 17.3, 10.7) | 148.2 |

| 15 | 5.20 (1H, dd, J= 17.3, 1.1), 4.98 (1H, dd, J= 10.7, 1.1) | 110.5 |

| 16 | 1.24 (3H, s) | 25.1 |

| 17 | 1.15 (3H, s) | 28.1 |

| 18 | 0.86 (3H, s) | 21.5 |

| 19 | 0.78 (6H, s) | 33.3 |

| 20 | 0.78 (6H, s) | 15.6 |

Data obtained from Ebrahimi et al. (2021) for 13-epi this compound in CDCl3.[4]

In addition to NMR, other spectroscopic techniques such as Infrared (IR) spectroscopy and Mass Spectrometry (MS) are crucial for the complete characterization of this compound. IR spectra typically show characteristic bands for C-O-C stretching of the ether linkage and C=C stretching of the vinyl group.[21][22] Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule.[4]

Conclusion

This compound is a diterpenoid of significant scientific interest due to its diverse biological activities and its role as a key intermediate in the biosynthesis of other valuable natural products like forskolin. This review has summarized the current knowledge on its chemical properties, biological effects, biosynthesis, and the experimental methodologies used for its study. The demonstrated anticancer, anti-inflammatory, and antimicrobial properties of this compound and its derivatives underscore their potential as lead compounds for drug discovery and development. Furthermore, the successful microbial synthesis of this compound opens up avenues for its sustainable production and facilitates the bioengineering of novel derivatives with enhanced therapeutic properties. Future research should focus on elucidating the detailed mechanisms of action for its various biological activities, exploring its full therapeutic potential through clinical studies, and further optimizing its biotechnological production.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. Showing Compound this compound (FDB006376) - FooDB [foodb.ca]

- 3. This compound, epi-13 - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. d-nb.info [d-nb.info]

- 5. Chemical Composition and Anticancer Activity of Essential Oils from Cyperaceae Species: A Comprehensive Review [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxic activity and antiproliferative effects of a new semi-synthetic derivative of Ent-3 beta-hydroxy-13-epi-manoyl oxide on human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel anti-inflammatory plant labdanes: comparison of in vitro properties with aspirin and indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Non-cytotoxic inhibition of macrophage eicosanoid biosynthesis and effects on leukocyte functions and reactive oxygen species of two novel anti-inflammatory plant diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. japsonline.com [japsonline.com]

- 11. japsonline.com [japsonline.com]

- 12. New Hemisynthetic this compound Derivatives with Antimicrobial Activity [jstage.jst.go.jp]

- 13. New hemisynthetic this compound derivatives with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. This compound (13R), the Biosynthetic Precursor of Forskolin, Is Synthesized in Specialized Root Cork Cells in Coleus forskohlii - PMC [pmc.ncbi.nlm.nih.gov]

- 16. US20160318893A1 - Stereo-specific synthesis of (13r)-manoyl oxide - Google Patents [patents.google.com]

- 17. This compound (13R), the biosynthetic precursor of forskolin, is synthesized in specialized root cork cells in Coleus forskohlii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Microbial Synthesis of the Forskolin Precursor this compound in an Enantiomerically Pure Form - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Production of the forskolin precursor 11β-hydroxy-manoyl oxide in yeast using surrogate enzymatic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 22. ri.conicet.gov.ar [ri.conicet.gov.ar]

An In-depth Technical Guide to the Exploratory Analysis of Manoyl Oxide Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploratory analysis of Manoyl oxide isomers, focusing on their chemical properties, biological activities, and potential as therapeutic agents. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of natural products and their derivatives.

Introduction to this compound and its Isomers

This compound is a naturally occurring labdane-type diterpenoid characterized by a bicyclic core and a substituted tetrahydropyran (B127337) ring. Its isomers, which differ in the stereochemistry at various chiral centers, have garnered significant interest in the scientific community due to their diverse biological activities. These activities range from antimicrobial and cytotoxic to anti-inflammatory, making them promising candidates for further investigation in drug discovery and development.

The most commonly studied isomers include this compound, 13-epi-Manoyl oxide, and their enantiomeric forms (ent-Manoyl oxide and ent-13-epi-Manoyl oxide). The subtle variations in their three-dimensional structures can lead to significant differences in their physicochemical properties and biological effects.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound isomers is fundamental for their identification, characterization, and further development. The following tables summarize key quantitative data for prominent isomers.

Table 1: Physicochemical Properties of this compound Isomers

| Property | This compound | 13-epi-Manoyl oxide | ent-Manoyl oxide | ent-13-epi-Manoyl oxide |

| Molecular Formula | C₂₀H₃₄O | C₂₀H₃₄O | C₂₀H₃₄O | C₂₀H₃₄O |

| Molecular Weight | 290.48 g/mol | 290.48 g/mol | 290.48 g/mol | 290.48 g/mol |

| Appearance | Crystalline solid or oil | Crystalline solid or oil | Crystalline solid or oil | Crystalline solid or oil |

| Specific Rotation ([α]D) | Varies with source and purity | Varies with source and purity | Varies with source and purity | Varies with source and purity |

Table 2: ¹³C NMR Chemical Shift Data (δ in ppm) for this compound Isomers in CDCl₃

| Carbon No. | 13R-Manoyl oxide[1] | 3-Oxo-manoyl oxide |

| 1 | 39.2 | 39.2 |

| 2 | 18.5 | 34.1 |

| 3 | 42.2 | 217.9 |

| 4 | 33.5 | 47.4 |

| 5 | 55.7 | 55.2 |

| 6 | 20.7 | 20.8 |

| 7 | 41.6 | 41.5 |

| 8 | 75.2 | 75.1 |

| 9 | 56.4 | 56.2 |

| 10 | 39.9 | 39.8 |

| 11 | 15.7 | 15.6 |

| 12 | 36.6 | 36.5 |

| 13 | 73.4 | 73.3 |

| 14 | 147.9 | 147.8 |

| 15 | 110.4 | 110.5 |

| 16 | 28.0 | 27.9 |

| 17 | 24.5 | 24.4 |

| 18 | 33.5 | 21.5 |

| 19 | 21.6 | 21.6 |

| 20 | 15.7 | 15.7 |

Note: The provided data for 3-Oxo-manoyl oxide is inferred from its name and may not be fully experimentally verified in the cited sources.

Table 3: ¹H NMR Chemical Shift Data (δ in ppm) for this compound Isomers in CDCl₃

| Proton | Chemical Shift Range | Multiplicity |

| H-14 | ~5.8-6.0 | dd |

| H-15 (cis) | ~4.8-5.0 | d |

| H-15 (trans) | ~5.1-5.3 | d |

| Methyl Protons | ~0.7-1.3 | s |

| Methylene and Methine Protons | ~1.0-2.5 | m |

Note: Specific assignments for each isomer require detailed 2D NMR analysis.

Mass Spectrometry Fragmentation:

The mass spectra of this compound isomers typically show a molecular ion peak [M]⁺ at m/z 290. Key fragmentation patterns involve the loss of a methyl group (m/z 275), a vinyl group (m/z 263), and fragments resulting from the cleavage of the decalin ring system. The relative intensities of these fragment ions can sometimes be used to differentiate between isomers.

Biological Activities and Quantitative Data

This compound isomers have demonstrated a range of biological activities, with potential applications in antimicrobial and anticancer therapies.

Table 4: Summary of Biological Activities and Quantitative Data

| Isomer/Derivative | Biological Activity | Assay | Key Findings |

| ent-3-beta-hydroxy-13-epi-manoyl oxide derivatives | Antimicrobial | Microdilution | Chloroethyl carbamidic ester derivative showed the strongest activity against Gram-positive and Gram-negative bacteria and pathogenic fungi.[2] |

| This compound | Cytotoxicity | Not specified | Mentioned as a compound with potential cytotoxic effects. |

| Essential oil containing this compound | Cytotoxicity | MTT Assay | IC50 of 38 µg/mL against HT-29 colon cancer cell line for Juniperus oxycedrus leaves oil containing this compound.[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the isolation, characterization, and biological evaluation of this compound isomers.

Isolation of this compound Isomers from Salvia sclarea

Salvia sclarea (clary sage) is a known natural source of this compound and its isomers. The following is a general protocol for their isolation:

-

Extraction: The aerial parts of Salvia sclarea are harvested, dried, and ground. The powdered plant material is then extracted with a suitable organic solvent, such as acetone (B3395972) or n-hexane, at room temperature for an extended period.[4]

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent like ethyl acetate, is used to separate the different components.

-

Purification: Fractions containing this compound isomers, as identified by thin-layer chromatography (TLC) and comparison with standards, are combined and further purified using techniques such as preparative high-performance liquid chromatography (HPLC) to yield the pure isomers.

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound isomers can be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilutions: The this compound isomer is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Adherent cells are seeded into a 96-well plate at a suitable density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound isomer and incubated for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a specialized reagent).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Potential Signaling Pathways

While the precise molecular mechanisms of action for this compound isomers are still under investigation, their reported anti-inflammatory properties suggest potential interactions with key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Hypothetical Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. It is hypothesized that this compound isomers may exert their anti-inflammatory effects by inhibiting one or more steps in this pathway, such as the activation of the IKK complex or the degradation of IκB.

Hypothetical Modulation of the MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation and cellular stress responses. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory mediators. The three main MAPK subfamilies are ERK, JNK, and p38. This compound isomers could potentially interfere with this pathway by inhibiting the phosphorylation of one or more of the MAPK kinases.

Conclusion and Future Directions

The isomers of this compound represent a promising class of natural products with diverse biological activities. This guide has summarized their key physicochemical properties, provided detailed experimental protocols for their study, and explored potential mechanisms of action.

Future research should focus on:

-

Comprehensive Profiling: A complete and comparative analysis of the spectroscopic and biological data for all major this compound isomers is needed.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these isomers is crucial for understanding their therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of derivatives will help in identifying the key structural features responsible for their biological activity and in optimizing their potency and selectivity.

-

In Vivo Studies: Promising candidates identified through in vitro studies should be advanced to preclinical in vivo models to assess their efficacy and safety.

By addressing these areas, the scientific community can unlock the full therapeutic potential of this compound isomers for the development of novel drugs.

References

The Occurrence of Manoyl Oxide in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of Manoyl oxide, a labdane (B1241275) diterpene of significant interest for its role as a biosynthetic precursor to pharmacologically active compounds like forskolin. This document details the quantitative distribution of this compound in various plant species, outlines comprehensive experimental protocols for its extraction and analysis, and visualizes key biochemical and experimental workflows.

Natural Sources and Quantitative Analysis of this compound

This compound and its isomers, primarily 13-epi-manoyl oxide, have been identified in a variety of plant families, with notable concentrations found in the Lamiaceae, Cistaceae, and Asteraceae families. The quantity of this compound can vary significantly depending on the plant species, the specific part of the plant, geographical location, and harvesting time. The following table summarizes the reported quantitative data for this compound in several plant species.

| Plant Family | Species | Plant Part | Compound | Concentration (% of Essential Oil or Extract) | Reference(s) |

| Lamiaceae | Coleus forskohlii | Root cork | (13R)-Manoyl oxide | Precursor to forskolin, present in oil bodies | [1][2] |

| Salvia sclarea (Clary Sage) | Aerial parts | This compound | 0.4 - 0.6% | ||

| Aerial parts | 13-epi-Manoyl oxide | 0.2% | |||

| Salvia officinalis (Sage) | Aerial parts | Epithis compound | 8.2% | ||

| Vitex trifolia | Essential Oil | 13-epi-Manoyl oxide | 5.6% | ||

| Cistaceae | Cistus creticus | Resin ("Ladano") | This compound & 13-epi-Manoyl oxide | 9.9% - 19.61% | |

| Asteraceae | Grindelia scorzonerifolia | Aerial parts | This compound derivatives | Present, but quantitative data not specified | [3][4] |

| Grindelia integrifolia | Aerial parts | This compound derivatives | Present, but quantitative data not specified | [5] |

Biosynthesis of (13R)-Manoyl Oxide in Coleus forskohlii

The biosynthetic pathway of (13R)-Manoyl oxide, the precursor to forskolin, has been well-elucidated in Coleus forskohlii. This pathway involves a two-step cyclization of the general diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP), catalyzed by two distinct diterpene synthases (diTPSs).

Experimental Protocols

Extraction of this compound from Plant Material (Hydrodistillation)

This protocol outlines the extraction of essential oils containing this compound from dried plant material using a Clevenger-type apparatus.

Materials:

-

Dried and powdered plant material (e.g., leaves, aerial parts, resin)

-

Distilled water

-

Clevenger-type hydrodistillation apparatus

-

Heating mantle

-

Round-bottom flask

-

Condenser

-

Collection vessel

-

Anhydrous sodium sulfate (B86663)

-

Glass vials for storage

Procedure:

-

Sample Preparation: Weigh a known amount of the dried and powdered plant material.

-

Apparatus Setup: Place the plant material into the round-bottom flask of the Clevenger apparatus. Add distilled water to the flask, ensuring the plant material is fully submerged.

-

Distillation: Heat the flask using the heating mantle to boil the water. The steam will pass through the plant material, carrying the volatile essential oils.

-

Condensation: The steam and essential oil vapor mixture will travel into the condenser, where it will be cooled and condensed back into a liquid.

-

Separation: The condensed liquid (hydrosol and essential oil) will collect in the separator of the Clevenger apparatus. Due to their different densities, the essential oil will form a layer on top of the hydrosol.

-

Collection: Carefully collect the essential oil layer.

-

Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Storage: Store the dried essential oil in a sealed glass vial in a cool, dark place.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the analysis and quantification of this compound in an essential oil sample.

Materials and Equipment:

-

Essential oil sample containing this compound

-

Hexane (or other suitable solvent)

-

Internal standard (e.g., n-alkane solution)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for terpenoid analysis (e.g., HP-5MS, DB-5)

-

Autosampler vials

-

Microsyringe

Procedure:

-

Sample Preparation: Prepare a dilute solution of the essential oil in hexane. Add a known concentration of an internal standard to the solution for quantitative analysis.

-

GC-MS Instrument Setup:

-

Injector: Set the injector temperature (e.g., 250 °C) and injection mode (e.g., splitless).

-

Oven Program: Program the oven temperature with an initial temperature, a ramp rate, and a final temperature to achieve good separation of the compounds (e.g., initial 60°C for 2 min, ramp at 3°C/min to 240°C, hold for 5 min).

-

Carrier Gas: Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer: Set the ion source temperature (e.g., 230 °C) and the transfer line temperature (e.g., 280 °C). Set the mass scan range (e.g., m/z 40-500).

-

-

Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

-

Data Acquisition and Processing:

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for each separated peak.

-

Identify this compound by comparing its retention time and mass spectrum with that of a known standard or by matching the mass spectrum with a library database (e.g., NIST, Wiley).

-

Quantify the amount of this compound by comparing its peak area to the peak area of the internal standard and using a calibration curve prepared with a pure standard of this compound.

-

Experimental Workflow for Identification and Quantification

The following diagram illustrates the general workflow for the identification and quantification of this compound from a plant source.

Signaling Pathways Involving Labdane Diterpenes

While this compound is primarily recognized as a key intermediate in the biosynthesis of more complex diterpenoids, the broader class of labdane diterpenes is known to play roles in plant defense and signaling. These compounds can act as phytoalexins, antimicrobial agents, and insect antifeedants. Their production is often induced in response to biotic and abiotic stresses, suggesting their involvement in plant stress signaling cascades. However, specific signaling pathways directly initiated by this compound as a signaling molecule have not yet been extensively characterized. Research in this area is ongoing and promises to reveal further functions of this important class of natural products. Labdane diterpenes have been shown to modulate signaling pathways such as the MAPK signaling pathway in response to inflammatory stimuli, although this has been primarily studied in mammalian cells. Further investigation is required to elucidate their precise roles as signaling molecules within the intricate network of plant defense responses.

References

- 1. This compound (13R), the Biosynthetic Precursor of Forskolin, Is Synthesized in Specialized Root Cork Cells in Coleus forskohlii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (13R), the biosynthetic precursor of forskolin, is synthesized in specialized root cork cells in Coleus forskohlii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound diterpenoids from Grindelia scorzonerifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound diterpenoids from Grindelia scorzonerifolia [ri.conicet.gov.ar]

- 5. This compound alpha-arabinopyranoside and grindelic acid diterpenoids from Grindelia integrifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

The intricate Biosynthesis of Manoyl Oxide in Coleus forskohlii: A Technical Guide

An in-depth exploration of the enzymatic cascade, experimental methodologies, and regulatory networks governing the production of a key precursor to the pharmaceutically significant diterpenoid, forskolin (B1673556).

This technical guide provides a comprehensive overview of the biosynthesis of (13R)-manoyl oxide in the medicinal plant Coleus forskohlii. Tailored for researchers, scientists, and professionals in drug development, this document details the core enzymatic steps, presents quantitative data, outlines experimental protocols, and visualizes the underlying biochemical and regulatory pathways.

Introduction to Manoyl Oxide and its Significance

Coleus forskohlii, a member of the Lamiaceae family, is the exclusive natural source of the labdane (B1241275) diterpenoid forskolin. Forskolin is renowned for its ability to directly activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This mechanism underpins its diverse pharmacological applications, including the treatment of glaucoma, heart failure, and asthma. The biosynthesis of the complex forskolin molecule begins with a more fundamental scaffold, (13R)-manoyl oxide. Understanding the formation of this compound is therefore a critical step towards the biotechnological production of forskolin and its derivatives. The biosynthetic machinery for this compound is localized within specialized root cork cells of C. forskohlii.

The Core Biosynthetic Pathway of (13R)-Manoyl Oxide

The conversion of the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP), to (13R)-manoyl oxide is a two-step process catalyzed by a pair of diterpene synthases (diTPSs): a class II diTPS, CfTPS2, and a class I diTPS, CfTPS3.[1][2][3]

Step 1: Cyclization of GGPP to (+)-Copal-8-ol Diphosphate by CfTPS2

The first committed step is the protonation-initiated cyclization of the linear GGPP molecule into the bicyclic intermediate, (+)-copal-8-ol diphosphate (also referred to as 8-hydroxy-copalyl diphosphate). This reaction is catalyzed by the class II diTPS, CfTPS2.[1][4]

Step 2: Conversion of (+)-Copal-8-ol Diphosphate to (13R)-Manoyl Oxide by CfTPS3

The intermediate, (+)-copal-8-ol diphosphate, is then utilized by the class I diTPS, CfTPS3. This enzyme facilitates the ionization of the diphosphate group and a subsequent cyclization reaction involving the hydroxyl group, leading to the formation of the stable, cyclic ether (13R)-manoyl oxide.[1][4]

The subsequent conversion of (13R)-manoyl oxide to forskolin is a multi-step process involving a series of oxidation reactions catalyzed by cytochrome P450 monooxygenases (CYPs) and a final acetylation step. The key enzymes in this downstream pathway include CYP76AH15, CYP76AH11, CYP76AH16, and an acetyltransferase, CfACT1-8.

Quantitative Data on this compound Biosynthesis

While comprehensive kinetic data for the individual enzymes CfTPS2 and CfTPS3 are not extensively reported in publicly available literature, the productivity of this pathway has been quantified in various heterologous expression systems. These efforts have been crucial in demonstrating the feasibility of microbial production of this compound and forskolin.

| Organism | Enzymes Expressed | Product | Titer | Reference |

| Escherichia coli | CfTPS2, CfTPS3, and a GGPP synthase | (13R)-Manoyl Oxide | 10 mg/L | [4][5] |

| Saccharomyces cerevisiae | CfTPS2, CfTPS3, and upstream pathway engineering | (13R)-Manoyl Oxide | 3 g/L (fed-batch fermentation) | |

| Saccharomyces cerevisiae | Full forskolin pathway (9 genes) | Forskolin | 40 mg/L | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Gene Cloning and Vector Construction

The cloning of CfTPS2 and CfTPS3 is a prerequisite for their heterologous expression and subsequent characterization. The following protocol outlines a general workflow for cloning these genes into a bacterial expression vector, such as the pET series.

Workflow for Cloning CfTPS Genes

Materials:

-

Coleus forskohlii root tissue

-

RNA extraction kit

-

Reverse transcription kit

-

High-fidelity DNA polymerase

-

Gene-specific primers for CfTPS2 and CfTPS3 (designed based on available sequences)

-

pET expression vector (e.g., pET-28a)

-

Restriction enzymes (compatible with the chosen vector and primers)

-

T4 DNA ligase

-

Chemically competent E. coli (e.g., DH5α for cloning, BL21(DE3) for expression)

-

LB agar (B569324) plates with appropriate antibiotics

Protocol:

-

RNA Isolation and cDNA Synthesis: Isolate total RNA from the root cork of C. forskohlii using a commercial kit. Synthesize first-strand cDNA using a reverse transcriptase and an oligo(dT) or random primers.

-

PCR Amplification: Amplify the full-length coding sequences of CfTPS2 and CfTPS3 from the cDNA using high-fidelity DNA polymerase and gene-specific primers. The primers should incorporate restriction sites for subsequent cloning into the pET vector.

-

Vector and Insert Preparation: Digest both the pET vector and the purified PCR products with the chosen restriction enzymes. Purify the digested vector and insert using a gel extraction kit.

-

Ligation: Ligate the digested insert into the prepared pET vector using T4 DNA ligase.

-

Transformation: Transform the ligation mixture into chemically competent E. coli DH5α cells and plate on LB agar containing the appropriate antibiotic for selection.

-

Verification: Screen colonies by colony PCR using the gene-specific primers. Confirm the sequence and orientation of the insert in positive clones by Sanger sequencing.

Heterologous Expression and Purification of Recombinant CfTPS Proteins

Protocol:

-

Transformation into Expression Host: Transform the sequence-verified pET constructs into a suitable E. coli expression strain, such as BL21(DE3).

-

Protein Expression:

-

Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to culture at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein expression.

-

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and a protease inhibitor cocktail). Lyse the cells by sonication on ice.

-

Purification by Immobilized Metal Affinity Chromatography (IMAC):

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

-

Elute the His-tagged CfTPS protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

-

Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.

In Vitro Coupled Enzyme Assay for this compound Synthesis

This assay determines the activity of the coupled CfTPS2 and CfTPS3 enzyme system in producing this compound from GGPP.

Materials:

-

Purified recombinant CfTPS2 and CfTPS3 proteins

-

Geranylgeranyl diphosphate (GGPP)

-

Assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl₂, 5% glycerol, 5 mM DTT)

-

Organic solvent for extraction (e.g., hexane (B92381) or ethyl acetate)

-

Gas chromatograph-mass spectrometer (GC-MS)

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, purified CfTPS2, and purified CfTPS3.

-

Initiate Reaction: Start the reaction by adding GGPP to the mixture.

-

Incubation: Incubate the reaction at a suitable temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Reaction Quenching and Extraction: Stop the reaction by adding an equal volume of an organic solvent (e.g., hexane). Vortex vigorously to extract the diterpene products.

-

Sample Preparation for GC-MS: Centrifuge to separate the phases. Transfer the upper organic phase to a new tube. The sample may be concentrated under a stream of nitrogen if necessary and can be derivatized (e.g., with BSTFA) to improve volatility for GC-MS analysis.

-

GC-MS Analysis: Analyze the extracted products by GC-MS. Identify this compound by comparing its retention time and mass spectrum to an authentic standard or published data.

GC-MS Analysis of Diterpenes

Instrumentation: A gas chromatograph coupled to a mass spectrometer. Column: A non-polar capillary column (e.g., HP-5MS). Carrier Gas: Helium. Injection Mode: Splitless. Temperature Program:

-

Initial temperature: 50-80°C, hold for 2-3 minutes.

-

Ramp: Increase temperature at a rate of 10-20°C/min to a final temperature of 280-300°C.

-

Final hold: Hold at the final temperature for 5-10 minutes. MS Parameters:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Scan range: m/z 40-550.

Regulation of this compound Biosynthesis

The biosynthesis of terpenoids in plants is tightly regulated in response to developmental cues and environmental stimuli. Jasmonates, including jasmonic acid (JA) and its volatile derivative methyl jasmonate (MeJA), are key signaling molecules that can induce the expression of genes involved in specialized metabolism.

In C. forskohlii, treatment with MeJA has been shown to upregulate the expression of diterpene synthase genes, including those involved in this compound and forskolin biosynthesis. The jasmonate signaling pathway provides a framework for understanding this regulation.

The Jasmonate Signaling Pathway

In the absence of a stimulus, JASMONATE ZIM-domain (JAZ) proteins repress the activity of transcription factors such as MYC2. Upon perception of a stimulus, such as herbivory or treatment with MeJA, the level of the active hormone jasmonoyl-isoleucine (JA-Ile) increases. JA-Ile promotes the interaction of JAZ proteins with the F-box protein CORONATINE INSENSITIVE1 (COI1), leading to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome. The degradation of JAZ proteins releases the MYC2 transcription factor, which can then activate the expression of target genes, including CfTPS2 and CfTPS3, thereby upregulating the biosynthesis of this compound.[1][7]

Conclusion

The biosynthesis of (13R)-manoyl oxide in Coleus forskohlii represents a key entry point into the formation of the medicinally important compound forskolin. The elucidation of the roles of CfTPS2 and CfTPS3 has paved the way for the heterologous production of this compound and the complete forskolin pathway in microbial systems. This technical guide provides a foundational understanding of this biosynthetic pathway, offering detailed protocols and insights into its regulation. Further research focusing on the kinetic characterization of the involved enzymes and the optimization of heterologous production systems will be crucial for the sustainable and industrial-scale production of these valuable diterpenoids.

References

- 1. researchgate.net [researchgate.net]

- 2. 4.4. Diterpene product analysis by GC-MS chromatography [bio-protocol.org]

- 3. The transcription factor MYC2 positively regulates terpene trilactone biosynthesis through activating GbGGPPS expression in Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Analysis of diterpenic compounds by GC-MS/MS: contribution to the identification of main conifer resins | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. High-titer production of 13R-manoyl oxide in metabolically engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Manoyl Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and relevant experimental protocols for Manoyl oxide, a significant labdane-type diterpenoid.

Chemical Structure

This compound is a naturally occurring diterpenoid characterized by a tricyclic carbon skeleton. Its structure is based on the labdane (B1241275) framework, featuring a substituted dodecahydronaphtho[2,1-b]pyran ring system.

-

Chemical Formula : C₂₀H₃₄O[1]

-

IUPAC Name : (3R,4aS,6aR,10aR,10bS)-3-ethenyl-3,4a,7,7,10a-pentamethyl-dodecahydro-1H-naphtho[2,1-b]pyran[1][2]

-

Classification : It belongs to the class of organic compounds known as triterpenoids, specifically as a labdane diterpenoid.[1]